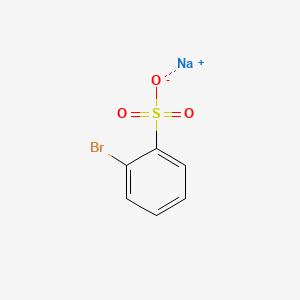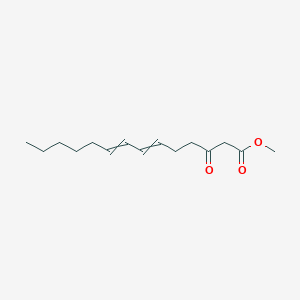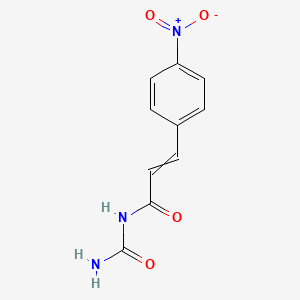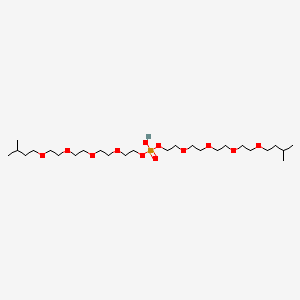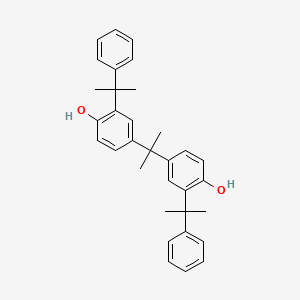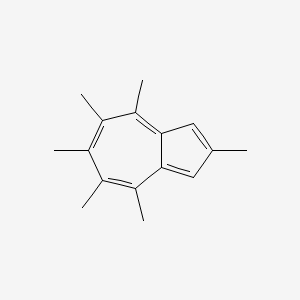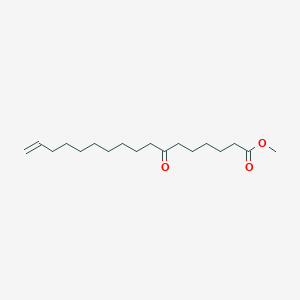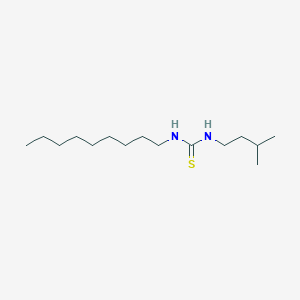
N-(3-Methylbutyl)-N'-nonylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylbutyl)-N’-nonylthiourea is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiourea functional group, which is known for its diverse chemical reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)-N’-nonylthiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the reaction of 3-methylbutylamine with nonyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methylbutyl)-N’-nonylthiourea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-(3-Methylbutyl)-N’-nonylthiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学研究应用
N-(3-Methylbutyl)-N’-nonylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-Methylbutyl)-N’-nonylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
N-Phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.
N,N’-Dimethylthiourea: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
N,N’-Diethylthiourea: Employed in the rubber industry as a vulcanization accelerator.
Uniqueness
N-(3-Methylbutyl)-N’-nonylthiourea is unique due to its specific alkyl chain lengths, which can influence its solubility, reactivity, and biological activity. The presence of both 3-methylbutyl and nonyl groups provides a distinct chemical profile that can be tailored for specific applications.
属性
CAS 编号 |
62552-24-3 |
|---|---|
分子式 |
C15H32N2S |
分子量 |
272.5 g/mol |
IUPAC 名称 |
1-(3-methylbutyl)-3-nonylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-4-5-6-7-8-9-10-12-16-15(18)17-13-11-14(2)3/h14H,4-13H2,1-3H3,(H2,16,17,18) |
InChI 键 |
OONITJBDYMGHQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCNC(=S)NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


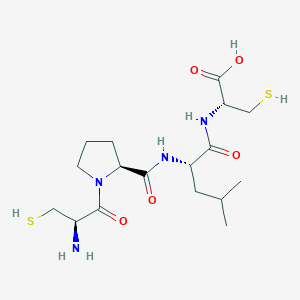
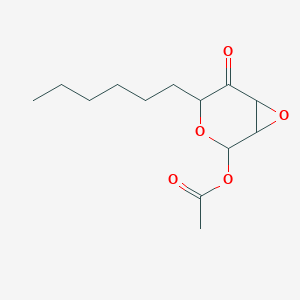
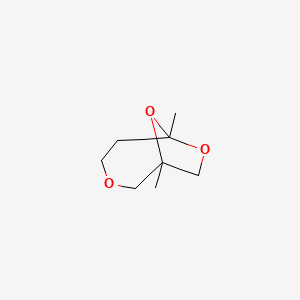
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
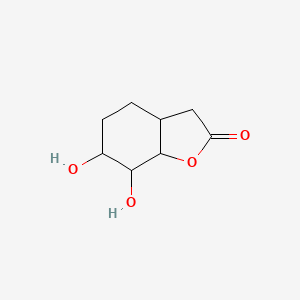
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
